molecular formula C30H21PS B14174007 Trinaphthalen-1-ylphosphane sulfide CAS No. 3411-49-2

Trinaphthalen-1-ylphosphane sulfide

Cat. No.: B14174007
CAS No.: 3411-49-2
M. Wt: 444.5 g/mol
InChI Key: ZZTQDGOSPLPDHX-UHFFFAOYSA-N
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Description

Trinaphthalen-1-ylphosphane sulfide is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three naphthyl groups attached to a central phosphorus atom, which is further bonded to a sulfur atom. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trinaphthalen-1-ylphosphane sulfide typically involves the reaction of trinaphthalen-1-ylphosphane with elemental sulfur. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction can be represented as follows:

P(1-Nap)3+S8P(1-Nap)3S\text{P(1-Nap)}_3 + \text{S}_8 \rightarrow \text{P(1-Nap)}_3\text{S} P(1-Nap)3​+S8​→P(1-Nap)3​S

This reaction is usually conducted in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trinaphthalen-1-ylphosphane sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to trinaphthalen-1-ylphosphane.

    Substitution: The naphthyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Trinaphthalen-1-ylphosphane sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trinaphthalen-1-ylphosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals and other substrates. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine sulfide
  • Tris(2-naphthyl)phosphine sulfide
  • Tris(4-methoxyphenyl)phosphine sulfide

Uniqueness

Trinaphthalen-1-ylphosphane sulfide is unique due to its three naphthyl groups, which provide steric hindrance and influence its reactivity and stability. This structural feature distinguishes it from other phosphine sulfides and contributes to its specific applications in research and industry .

Properties

CAS No.

3411-49-2

Molecular Formula

C30H21PS

Molecular Weight

444.5 g/mol

IUPAC Name

trinaphthalen-1-yl(sulfanylidene)-λ5-phosphane

InChI

InChI=1S/C30H21PS/c32-31(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H

InChI Key

ZZTQDGOSPLPDHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(=S)(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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